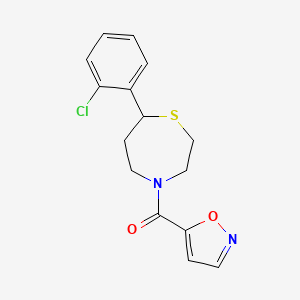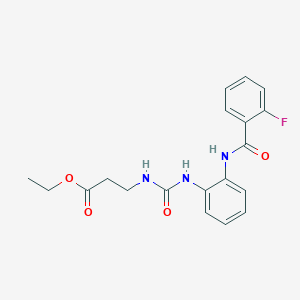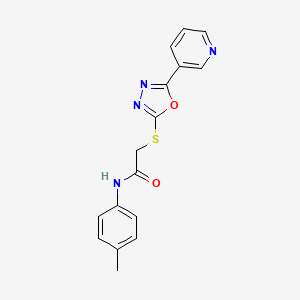![molecular formula C17H25N5S B2736672 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione CAS No. 688354-43-0](/img/structure/B2736672.png)
4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and biotechnology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A novel series of thiazolidinone derivatives, including compounds structurally related to 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant antimicrobial effects against a variety of bacterial and fungal strains, highlighting the potential of such derivatives in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antihypertensive and Alpha-Adrenoceptor Antagonist Properties
Derivatives of 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione have been investigated for their potential as antihypertensive agents. Research indicates that these compounds exhibit high binding affinity for alpha-1 adrenoceptor, demonstrating significant antihypertensive effects in vivo and suggesting their utility in treating hypertension (Chern et al., 1993).
Anticancer Activity
The quinazoline derivatives, including those related to 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione, have shown promising results in inhibiting tumor cell growth. Specifically, these compounds have demonstrated inhibitory effects against various tumor cells, making them potential candidates for anticancer drug development. The ability of these compounds to induce apoptosis and cell cycle arrest in tumor cells further supports their therapeutic potential (Zhang et al., 2019).
Corrosion Inhibition
In addition to biomedical applications, derivatives of 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies show that these compounds can form protective films on the steel surface, significantly reducing corrosion rates. This highlights their potential as effective corrosion inhibitors in industrial applications (Chen et al., 2021).
Anticonvulsant Properties
The exploration of 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione derivatives has extended to the evaluation of their anticonvulsant properties. Synthesized quinazolinone compounds were tested in models of epilepsy, showing efficacy in reducing seizure activity. This suggests their potential as new anticonvulsant agents (Kornet, Varia, & Beaven, 1984).
Eigenschaften
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5S/c1-2-21-10-12-22(13-11-21)9-5-8-18-16-14-6-3-4-7-15(14)19-17(23)20-16/h3-4,6-7H,2,5,8-13H2,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJSYYRVQTPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(4-ethylpiperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2736589.png)
![3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2736591.png)

![(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid](/img/structure/B2736596.png)
![1-(2-Methoxypyridin-4-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2736597.png)

![6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile](/img/structure/B2736599.png)
![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-1-methyl-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2736610.png)